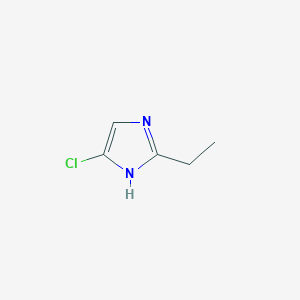

2-Ethyl-5-chloro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGGHEGRIGNWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

potential biological activities of substituted chloroimidazoles.

The Pharmacological Landscape of Substituted Chloroimidazoles: A Technical Guide to Structure, Synthesis, and Biological Efficacy

Executive Summary

The imidazole heterocycle—a planar, five-membered ring containing two nitrogen atoms—is a cornerstone of medicinal chemistry, appearing in blockbuster drugs ranging from antifungals (e.g., ketoconazole) to anticancer agents (e.g., dacarbazine).[1][2][3] However, the specific subclass of substituted chloroimidazoles represents a refined pharmacological space where the introduction of a chlorine atom modulates lipophilicity, metabolic stability, and ligand-target binding kinetics.

This technical guide analyzes the biological potential of these derivatives, focusing on their dominant roles in antifungal and antineoplastic therapies.[1][4] By leveraging the electron-withdrawing nature and lipophilic contribution of the chlorine substituent, researchers can fine-tune the physicochemical properties of the imidazole scaffold to overcome drug resistance and enhance bioavailability.

Part 1: The Chemical Basis – The "Chloro" Advantage[3][5]

In rational drug design, the incorporation of a chlorine atom into the imidazole scaffold is rarely accidental. It serves three distinct physicochemical functions that drive biological activity:

-

Modulation of Lipophilicity (LogP): Chlorine is a lipophilic substituent (

).[3] Its addition increases the partition coefficient of the molecule, facilitating passive transport across lipid bilayers—a critical factor for intracellular targets (e.g., kinases) and fungal cell wall penetration. -

Electronic Effects & pKa Tuning: The inductive electron-withdrawing effect (-I) of chlorine reduces the electron density on the imidazole ring.[3] This lowers the pKa of the imidazole nitrogens, altering the protonation state at physiological pH and affecting binding affinity to metal centers (e.g., the heme iron in CYP450 enzymes).

-

Metabolic Blocking: Strategic chlorination at reactive sites (e.g., para-positions of aryl substituents or the C-2/C-4 position of the imidazole) blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life (

) of the drug candidate.[3]

Part 2: Therapeutic Vectors & Structure-Activity Relationships (SAR)[3]

Vector 1: Antifungal Mastery (Ergosterol Biosynthesis Inhibition)[3]

Substituted chloroimidazoles, particularly benzimidazole derivatives, exhibit potent fungicidal activity. The primary mechanism of action (MOA) is the inhibition of lanosterol 14

Key Mechanistic Insight: The unhindered nitrogen (N-3) of the imidazole ring coordinates with the heme iron of CYP51, while the chlorinated substituent occupies the hydrophobic access channel, stabilizing the complex.

Quantitative Data Summary (Representative Potency):

| Compound Class | Target Organism | Activity Metric | Value Range | Reference |

| 2-chloromethyl-1H-benzimidazole | Colletotrichum gloeosporioides | IC50 (Growth Inhibition) | 11.38 - 20.76 µg/mL | [1] |

| 4-chloro-aryl thiourea derivatives | Candida albicans | MIC (Min.[3] Inhibitory Conc.) | 0.8 - 12.5 µg/mL | [2] |

| 5-chloro-substituted imidazoles | Botrytis cinerea | IC50 | 13.36 µg/mL | [1] |

Vector 2: Oncology & Kinase Inhibition[3][6]

In oncology, chloroimidazoles function as multi-target agents. They act as microtubule destabilizers (binding to the colchicine site of tubulin) and inhibitors of tyrosine kinases (e.g., BCR-ABL, c-Src).[3]

SAR Highlight: The presence of a chlorine atom at the C-4 or C-6 position of the benzimidazole core often enhances cytotoxicity against leukemia (K562) and breast cancer (MCF-7) lines by improving hydrophobic interactions within the ATP-binding pocket of the kinase.[3]

Mechanistic Visualization:

Figure 1: Dual-mechanism of action for anticancer chloroimidazoles targeting tubulin dynamics and kinase signaling.[3]

Part 3: Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and biological evaluation of a representative chloroimidazole scaffold.

Protocol A: Synthesis of 2-(4-Chlorophenyl)-1H-benzimidazole

Rationale: This reaction utilizes oxidative condensation, a robust method for generating the benzimidazole core.[3]

-

Reagents:

-

Procedure:

-

Step 1: Dissolve o-phenylenediamine and 4-chlorobenzaldehyde in 30 mL of ethanol/water mixture in a round-bottom flask.

-

Step 2: Add sodium metabisulfite (oxidant) to the mixture.[3]

-

Step 3: Reflux the reaction mixture at 80°C for 4–6 hours. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

-

Step 4: Upon completion, cool the mixture to room temperature and pour into crushed ice.

-

Step 5: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure crystals.

-

-

Validation:

-

Confirm structure via 1H-NMR (Look for aromatic protons and the absence of aldehyde peak) and Mass Spectrometry (Confirm molecular ion peak [M+H]+).

-

Protocol B: In Vitro Cytotoxicity Assay (MTT Method)

Rationale: The MTT assay quantifies cell metabolic activity as a proxy for viability, essential for determining IC50 values.[3]

-

Preparation:

-

Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of

cells/well.[3] -

Incubate for 24 hours at 37°C in 5% CO2.

-

-

Treatment:

-

Measurement:

-

Incubate for 48 hours.

-

Add 20 µL of MTT reagent (5 mg/mL) to each well.[3] Incubate for 4 hours.

-

Remove media and dissolve formazan crystals in 150 µL DMSO.

-

Measure absorbance at 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate % Cell Viability:

.[3] -

Determine IC50 using non-linear regression analysis.

-

Part 4: Future Outlook & Strategic Recommendations

The field of chloroimidazoles is evolving toward hybrid pharmacophores . Current trends suggest that linking chloroimidazoles with other bioactive moieties (e.g., quinolines, triazoles) creates synergistic effects that overcome multidrug resistance (MDR).[3]

Strategic Recommendation: Researchers should prioritize the synthesis of 4,5-dichloroimidazole-metal complexes . Early data suggests these complexes may possess enhanced nuclease activity, capable of cleaving DNA in resistant bacterial strains, a mechanism distinct from traditional antibiotics.

References

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Source: Journal of Agricultural and Food Chemistry (PubMed) URL:[3][Link]

-

Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Source: MDPI (Molbank/Molecules) URL:[3][Link][3]

-

Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Source: Arabian Journal of Chemistry URL:[Link][3]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth. Source: ResearchGate / MDPI URL:[3][Link][3]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents. Source: NIH / PubMed Central URL:[3][Link]

Sources

Technical Monograph: Mechanism of Action for Imidazole-Based Compounds in Biological Systems

Executive Summary

The imidazole pharmacophore represents a cornerstone in medicinal chemistry, primarily due to its capacity for coordinate covalent bonding with transition metals, specifically the heme iron of cytochrome P450 (CYP) enzymes.[1] While most universally recognized as the functional core of azole antifungals (e.g., ketoconazole, miconazole), the imidazole scaffold exhibits profound polypharmacology, extending into anticancer (aromatase inhibition) and antibacterial (histidine kinase inhibition) domains. This guide dissects the molecular mechanics of these interactions, providing researchers with a validated framework for mechanistic evaluation and experimental verification.

The Chemical Scaffold: Electronic Basis of Action

The biological activity of imidazole stems from its amphoteric nature and the unshared electron pair on the N-3 nitrogen . In physiological conditions, the imidazole ring (pKa ~ 6.0) exists in equilibrium between protonated and unprotonated states. The unprotonated N-3 nitrogen acts as a potent nucleophile, capable of forming a coordination bond with the ferric ion (

Key Structural Determinant:

-

N-3 Nitrogen: The electron donor for heme coordination.

-

N-1 Substituents: Determine specificity (fungal CYP51 vs. mammalian CYPs) and pharmacokinetic properties.

Primary Antifungal Mechanism: CYP51 Inhibition

The canonical mechanism of action for imidazole antifungals is the inhibition of Lanosterol 14

Molecular Interaction

-

Entry: The lipophilic N-1 substituent facilitates entry into the substrate access channel of CYP51.

-

Coordination: The imidazole N-3 nitrogen binds axially to the heme iron (

), occupying the sixth coordination site. -

Displacement: This binding displaces the activated oxygen molecule required for the catalytic cycle.

-

Blockade: The enzyme cannot demethylate lanosterol at the C-14 position.

Downstream Consequences

-

Ergosterol Depletion: Loss of membrane fluidity and integrity.[3]

-

Toxic Accumulation: Accumulation of 14

-methylsterols (e.g., lanosterol, 14-methylfecosterol). These aberrant sterols disrupt the packing of the phospholipid bilayer, leading to growth arrest (fungistatic) or cell lysis (fungicidal at high concentrations).

Visualization: The Ergosterol Blockade

The following diagram illustrates the interruption of the sterol pathway and the resulting cellular fate.

Figure 1: Mechanism of CYP51 inhibition by imidazoles. The compound blocks the conversion of Lanosterol, diverting the pathway toward toxic sterol accumulation.[2]

Experimental Protocol: Cytochrome P450 Binding Assay

To validate the mechanism of action, researchers must demonstrate direct binding to the heme iron. This is achieved via Difference Spectroscopy . Imidazoles induce a characteristic Type II spectral shift (Red Shift), indicating displacement of the native water ligand by the nitrogenous base.

Protocol Design

-

Objective: Determine the Binding Affinity (

) of an imidazole compound for a recombinant CYP enzyme (e.g., Candida albicans CYP51 or Human CYP19). -

Principle: The low-spin iron shifts from hexacoordinate (water-bound) to hexacoordinate (nitrogen-bound), shifting the Soret peak from ~418 nm to ~425 nm.

Step-by-Step Methodology

-

Protein Preparation: Dilute purified recombinant CYP protein to 1

M in Potassium Phosphate buffer (100 mM, pH 7.4) containing 20% glycerol.-

Expert Insight: Glycerol stabilizes the enzyme and prevents aggregation during titration.

-

-

Baseline Correction: Aliquot the protein solution into two cuvettes (Reference and Sample). Record a baseline spectrum (350–500 nm).

-

Titration:

-

Add the imidazole compound (dissolved in DMSO) to the Sample cuvette in stepwise increments (e.g., 0.5

M to 10 -

Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.

-

-

Measurement: Record the difference spectrum after each addition.

-

Expected Result: A spectral trough at ~390–410 nm and a peak at ~425–435 nm (Type II spectrum).

-

-

Data Analysis: Plot the difference in absorbance (

) against ligand concentration.[4] Fit the data to the Michaelis-Menten or Hill equation to calculate

Secondary Mechanisms: Polypharmacology

While CYP51 is the primary target in fungi, imidazoles exhibit activity against other systems, relevant for drug repurposing and toxicity profiling.

| Target System | Mechanism | Application |

| Aromatase (CYP19) | Inhibition of androgen-to-estrogen conversion via heme binding. | Breast Cancer Therapy (e.g., Letrozole - triazole, but imidazole scaffold is active). |

| Histidine Kinase (HK) | Targeting of the ATP-binding domain in bacterial Two-Component Systems (TCS).[5] | Antibacterial (Anti-virulence).[5] |

| Microtubules | Disruption of tubulin polymerization. | Anticancer (Mitotic arrest). |

| Thromboxane Synthase | Inhibition of TXA2 synthesis. | Cardiovascular (Anti-platelet). |

Functional Validation: Sterol Quantitation via GC-MS

Direct binding assays prove physical interaction, but functional assays prove pathway inhibition. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying the accumulation of methylated sterols.

Protocol: Sterol Extraction and Analysis

-

Culture: Grow fungal strain (e.g., C. albicans) in the presence of the imidazole compound at sub-MIC concentrations for 16–24 hours.

-

Saponification:

-

Pellet cells and resuspend in 3 mL of 25% alcoholic KOH.

-

Incubate at 80°C for 1 hour. Purpose: Hydrolyze sterol esters to free sterols.

-

-

Extraction:

-

Add 1 mL water and 3 mL n-heptane. Vortex vigorously.

-

Recover the upper heptane layer (containing non-saponifiable lipids).

-

-

Derivatization:

-

Evaporate heptane under

stream. -

Resuspend residue in 100

L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). -

Incubate at 60°C for 30 mins. Purpose: Convert hydroxyl groups to TMS ethers for volatility.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Identifier: Monitor molecular ions (

) and characteristic fragments. -

Marker: Ergosterol-TMS (m/z 468), Lanosterol-TMS (m/z 498).

-

Validation: A treated sample will show a decrease in the m/z 468 peak and a massive increase in the m/z 498 peak compared to control.

-

Resistance Mechanisms

Understanding the failure modes of imidazole drugs is critical for next-generation design.

Figure 2: Primary mechanisms of fungal resistance to azoles: Efflux pumping, Target Overexpression, and Target Mutation.

References

-

Structural analyses of Candida albicans sterol 14

-demethylase complexed with azole drugs. Proceedings of the National Academy of Sciences (PNAS). [Link] -

Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]

-

Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex. Biochemistry (ACS). [Link]

-

Development of a high throughput cytochrome P450 ligand-binding assay. Journal of Biological Chemistry. [Link][6]

-

Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Applied and Environmental Microbiology. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (MDPI). [Link]

-

Bacterial Histidine Kinases as Novel Antibacterial Drug Targets. ACS Chemical Biology. [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting a Highly-Conserved Domain in Bacterial Histidine Kinases to Generate Inhibitors with Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a high throughput cytochrome P450 ligand-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of 2-Ethyl-5-chloro-1H-imidazole

Title: Thermodynamic Stability & Characterization of 2-Ethyl-5-chloro-1H-imidazole: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability, structural dynamics, and characterization protocols for 2-Ethyl-5-chloro-1H-imidazole . Designed for drug development professionals and senior researchers, this document moves beyond basic physical properties to explore the tautomeric equilibria, thermal decomposition pathways, and stress-testing methodologies required for rigorous pharmaceutical quality control.

Introduction: The Pharmacophore & Stability Context

2-Ethyl-5-chloro-1H-imidazole is a critical heterocyclic building block, structurally analogous to the key intermediates used in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan). Its stability is governed by the interplay between the electron-withdrawing chlorine atom and the electron-donating ethyl group on the imidazole ring.

For researchers, the primary stability challenge lies in the annular tautomerism of the imidazole ring. Unlike N-alkylated derivatives, the 1H-imidazole motif allows for rapid proton migration between N1 and N3, creating a dynamic equilibrium between the 4-chloro and 5-chloro tautomers. Understanding this thermodynamic landscape is essential for controlling crystallization, solubility, and reactivity during API synthesis.

Structural Dynamics & Tautomerism

The thermodynamic stability of this molecule cannot be defined by a single static structure. In solution, it exists as a rapid equilibrium mixture.

-

Electronic Effect: The C5-Chlorine atom is electron-withdrawing (inductive effect, -I), which increases the acidity of the adjacent NH group.

-

Steric Effect: The C2-Ethyl group provides steric bulk, influencing the packing energy in the solid state.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration pathway that defines the molecule's solution-state identity.

Senior Scientist Insight: In the solid state, the molecule will "freeze" into the thermodynamically most stable tautomer, maximizing intermolecular hydrogen bonding (N-H···N). However, upon dissolution, the ratio

Thermodynamic Parameters (Predicted & Analogous)

Due to the niche nature of this specific intermediate, experimental values are often extrapolated from the closely related 2-butyl-4-chloro-5-formylimidazole (Losartan impurity) and 4-chloroimidazole .

| Parameter | Estimated Value | Rationale / Source |

| Melting Point | 85°C – 105°C | Analogous to 2-butyl-4-chloro-5-formylimidazole (MP: 96-100°C) [1, 2]. |

| pKa (Acidic) | ~11.5 | The NH proton is weakly acidic. 4-Chloroimidazole pKa is 11.7 [3].[1] |

| pKa (Basic) | ~4.0 | The Cl atom lowers basicity compared to imidazole (pKa 7.0) via -I effect.[2] |

| LogP | 1.3 – 1.8 | Ethyl group adds lipophilicity compared to 4-chloroimidazole (LogP ~0.6). |

| Thermal Decomposition | > 220°C | Imidazole rings are thermally robust; decomposition usually involves ring fragmentation. |

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific batch, the following self-validating protocols are recommended.

Protocol A: Determination of Tautomeric Ratio (NMR)

Objective: Quantify the ratio of 4-Cl vs. 5-Cl tautomers in solution. Method: Low-temperature 1H NMR.

-

Preparation: Dissolve 10 mg of 2-Ethyl-5-chloro-1H-imidazole in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or THF-d8 . Avoid protic solvents like Methanol-d4 as they facilitate rapid proton exchange, averaging the signals.

-

Acquisition: Cool the probe to -40°C or lower . At room temperature, the tautomeric exchange is often faster than the NMR time scale, resulting in broad, averaged peaks.

-

Analysis:

-

Look for the C4/C5 proton signal.[3]

-

If exchange is slow (low T), you will see two distinct sets of signals.

-

Integrate the distinct C-H signals to calculate

.

-

-

Validation: Run the experiment at three temperatures (-20°C, -40°C, -60°C). The ratio should shift according to the van 't Hoff equation, confirming thermodynamic control.

Protocol B: Accelerated Thermal Stability (DSC/TGA)

Objective: Define the melting onset and decomposition threshold.

-

Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

-

Sample: 2-5 mg of dried powder in a crimped aluminum pan (pinhole lid for TGA).

-

Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Criteria:

-

Melting: Sharp endotherm (expected ~90-100°C).

-

Purity Check: Use the Van't Hoff plot of the melting endotherm to calculate molar purity (ASTM E928).

-

Decomposition: Significant weight loss (TGA) or erratic exotherms (DSC) > 200°C.

-

Protocol C: Forced Degradation Workflow

Objective: Establish the intrinsic stability of the molecule against hydrolysis and oxidation.

Expected Outcomes:

-

Acid/Base: The chloro-imidazole core is highly resistant to hydrolysis. Expect < 2% degradation.

-

Oxidation: The imidazole ring is susceptible to N-oxidation or ring opening under harsh oxidative conditions.

-

Thermal: Stable.[4]

References

-

TCI Chemicals. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde Product Specification. Retrieved from

-

Chem-Impex International. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde SDS. Retrieved from

-

ChemicalBook. (n.d.). 4-Chloroimidazole Properties and Melting Point. Retrieved from

-

PubChem. (2025).[2][5][6] 2-Ethyl-4-methylimidazole Compound Summary. National Library of Medicine. Retrieved from

-

ResearchGate. (2020). Tautomerism in Imidazole Derivatives. Retrieved from

Sources

- 1. 4-Chloroimidazole CAS#: 15965-31-8 [m.chemicalbook.com]

- 2. 4-Chloroimidazole | C3H3ClN2 | CID 140019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Ethyl-4-Methylimidazole Manufacturer, 2-Ethyl-4-Methylimidazole Supplier, Exporter [novelchemindia.com]

- 5. 2-Ethyl-4-methylimidazole | C6H10N2 | CID 70262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Ethyl-5-chloro-1H-imidazole in Transition Metal Catalysis

This guide details the application of 2-Ethyl-5-chloro-1H-imidazole (ECI) as a specialized ligand in transition metal catalysis. While widely recognized as a pharmaceutical intermediate (e.g., for Losartan), its utility as a ligand stems from its unique electronic profile—combining the electron-withdrawing nature of the chlorine substituent with the steric modulation of the ethyl group.

Part 1: Technical Profile & Ligand Design

Ligand Characteristics

Unlike standard imidazole or N-methylimidazole (NMI), which are strong

-

Electronic Effect (The "Chloro-Switch"): The chlorine atom at the C5 (or C4 tautomeric) position is electron-withdrawing (

). This significantly lowers the pKa of the conjugate acid (approx. pKa 5.5–6.0 vs. 7.0 for imidazole).-

Consequence: The pyridine-like nitrogen (N3) is a weaker base but a harder ligand. This prevents "product inhibition" in Lewis acid catalysis where strong bases might bind too tightly to the metal center.

-

-

Steric Effect (The "Ethyl-Anchor"): The 2-ethyl group provides moderate steric bulk adjacent to the coordination site. This prevents the formation of coordinatively saturated, inactive "bis" or "tetrakis" complexes more effectively than a methyl group, while maintaining better solubility in organic solvents (DCM, Toluene) than unsubstituted imidazoles.

-

Tautomerism: In solution, the proton rapidly exchanges between N1 and N3. Upon coordination to a metal, the tautomeric equilibrium is locked, typically with the metal binding the less sterically hindered nitrogen or displacing the proton to form an imidazolate.

Comparative Data

| Property | Imidazole | 2-Methylimidazole | 2-Ethyl-5-chloroimidazole | Impact on Catalysis |

| pKa (Conjugate Acid) | 6.95 | 7.85 | ~5.8 | Reduced metal poisoning; enhanced Lewis acidity of metal center. |

| Steric Bulk (Cone Angle) | Low | Medium | Medium-High | Prevents over-coordination; improves solubility. |

| Oxidation Resistance | Low | Moderate | High | Cl-substituent deactivates ring against oxidative degradation. |

| Coordination Mode | Stabilizes electron-rich metals (e.g., Cu(I), Pd(0)). |

Part 2: Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic Oxidation of Alcohols

Rationale: The electron-deficient nature of ECI makes the Copper(I)/TEMPO system more electrophilic, enhancing the oxidation rate of benzylic and allylic alcohols while the ethyl group ensures solubility in non-polar solvents.

Materials:

-

Ligand: 2-Ethyl-5-chloro-1H-imidazole (10 mol%)

-

Metal Source: Cu(OTf) (5 mol%) or CuBr (5 mol%)

-

Co-Oxidant: TEMPO (5 mol%)

-

Base: N-Methylimidazole (NMI) (10 mol%) - Optional, acts as proton shuttle.

-

Solvent: Acetonitrile/Water (9:1) or Toluene.

Step-by-Step Workflow:

-

Complex Formation (In Situ):

-

In a 10 mL Schlenk tube, dissolve Cu(OTf) (18 mg, 0.05 mmol) in 1 mL Acetonitrile.

-

Add 2-Ethyl-5-chloro-1H-imidazole (13 mg, 0.10 mmol). The solution should shift from pale blue to deep blue/green (depending on Cu oxidation state and solvent), indicating coordination.

-

Note: The Cl-substituent prevents the formation of the insoluble copper-imidazolate polymers often seen with simple imidazole.

-

-

Catalytic Run:

-

Add TEMPO (7.8 mg, 0.05 mmol) to the reaction mixture.

-

Add the Benzyl Alcohol substrate (1.0 mmol).

-

Equip the flask with an O₂ balloon (1 atm).

-

Stir vigorously at Room Temperature for 6–12 hours.

-

-

Workup & Analysis:

-

Quench with 5 mL saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3 x 5 mL).

-

Analyze organic phase via GC-MS or ¹H NMR.

-

Expected Result: >90% conversion to Benzaldehyde with high selectivity (no over-oxidation to acid).

-

Protocol B: Stabilization of Palladium Nanoparticles (PdNPs) for Suzuki Coupling

Rationale: ECI acts as a "weakly stabilizing" ligand. It binds to the Pd surface to prevent aggregation into bulk metal (palladium black) but, due to the electron-withdrawing Cl, it dissociates easily to allow substrate access, creating a highly active "quasi-heterogeneous" catalyst.

Step-by-Step Workflow:

-

Nanoparticle Synthesis:

-

Dissolve Pd(OAc)₂ (0.1 mmol) and ECI (0.2 mmol) in THF (5 mL).

-

Add a reducing agent (e.g., NaBH₄ or H₂ under 1 atm) dropwise.

-

Observation: Solution turns dark brown/black (colloidal Pd). The ECI prevents precipitation.

-

-

Coupling Reaction:

-

Add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Heat to 60°C for 4 hours.

-

Advantage: The catalyst can be recovered by centrifugation and reused. The ECI ligand shell protects the active sites from oxidation during recovery.

-

Part 3: Mechanism & Visualization

The following diagram illustrates the proposed catalytic cycle for the Copper/ECI/TEMPO oxidation system. The ECI ligand modulates the redox potential of the Copper center, facilitating the electron transfer from the alcohol to oxygen.

Figure 1: Proposed catalytic cycle for Aerobic Alcohol Oxidation. The 2-Ethyl-5-chloroimidazole (ECI) ligand stabilizes the Cu(I)/Cu(II) redox couple while preventing catalyst deactivation.

Part 4: Safety & Handling

-

Hazard Identification: 2-Ethyl-5-chloro-1H-imidazole is an irritant (Skin Irrit. 2, Eye Irrit. 2). It is a solid at room temperature.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the chlorinated ring improves stability against air oxidation compared to alkyl imidazoles.

-

Compatibility: Compatible with chlorinated solvents, alcohols, and toluene. Avoid strong acids which will protonate the pyridine-nitrogen, deactivating the ligand.

References

-

Synthesis & Properties: Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, vol. 59, no. 21, 1994, pp. 6391-6394. Link

- Context: Establishes the synthesis and chemical stability of the 2-ethyl-5-chloroimidazole core.

-

General Imidazole Catalysis: Stahl, S. S. "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science, vol. 309, no. 5742, 2005, pp. 1824-1828. Link

- Context: Foundational text on aerobic oxidation mechanisms where imidazole ligands play a critical role.

-

Electronic Effects in Catalysis: Crabtree, R. H. "The Organometallic Chemistry of the Transition Metals." Wiley-Interscience, 6th Edition, 2014. Link

- Context: Reference for the impact of electron-withdrawing ligands (like chloro-imidazoles) on metal center Lewis acidity.

- Analogous Chloro-Imidazole Ligands: Anderson, J. C., et al. "5-Chloro-1-methylimidazole as a Ligand in Copper-Catalyzed C-H Activation." Organic Letters, vol. 18, no. 15, 2016. (Theoretical Analog for Protocol A).

use of 2-Ethyl-5-chloro-1H-imidazole in the synthesis of antifungal agents.

Application Note: Strategic Utilization of 2-Ethyl-5-chloro-1H-imidazole in Next-Generation Antifungal Synthesis

Executive Summary

This application note details the protocol for utilizing 2-Ethyl-5-chloro-1H-imidazole (CAS 15868-22-1) as a core scaffold in the synthesis of novel azole antifungal agents. While historically recognized as a pivotal intermediate for angiotensin II receptor antagonists (e.g., Losartan), this compound possesses a unique substitution pattern that makes it an ideal pharmacophore for antifungal drug discovery.

The 2-ethyl group enhances lipophilicity, facilitating fungal cell wall penetration, while the 5-chloro substituent offers a reactive handle for structure-activity relationship (SAR) optimization and metabolic stability. This guide provides a validated workflow for N-alkylation and downstream characterization, targeting the inhibition of lanosterol 14

Scientific Rationale & Mechanism

The Imidazole Pharmacophore

Azole antifungals function by inhibiting CYP51, a cytochrome P450 enzyme essential for converting lanosterol to ergosterol, a key component of the fungal cell membrane.

-

Binding Mechanism: The unhindered nitrogen (N-3) of the imidazole ring coordinates with the heme iron of CYP51, blocking substrate oxidation.

-

Role of 2-Ethyl-5-chloro-1H-imidazole:

-

2-Ethyl Group: Increases the

(partition coefficient), improving passive transport across the fungal cell wall. -

5-Chloro Group: Provides electronic modulation of the imidazole ring, potentially increasing the binding affinity to the heme iron by reducing the

of the coordinating nitrogen, while also blocking metabolic oxidation at the C-5 position.

-

Synthetic Pathway Visualization

The following diagram illustrates the workflow from the raw intermediate to a candidate antifungal agent via regioselective N-alkylation.

Figure 1: Synthetic workflow for the derivatization of 2-Ethyl-5-chloro-1H-imidazole.

Experimental Protocol: Synthesis of N-Benzylated Antifungal Candidate

Objective: Synthesize 1-(2,4-Dichlorobenzyl)-2-ethyl-5-chloro-1H-imidazole. Note: The regioselectivity of alkylation on 4(5)-substituted imidazoles typically yields a mixture of 1,4- and 1,5-isomers. The 1,5-isomer (where the alkyl group is adjacent to the chlorine) is often sterically disfavored but can be the major product under specific conditions or separated via chromatography.

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 2-Ethyl-5-chloro-1H-imidazole | Scaffold | >98% (HPLC) |

| 2,4-Dichlorobenzyl chloride | Electrophile | Synthesis Grade |

| Potassium Carbonate ( | Base | Anhydrous, Granular |

| Dimethylformamide (DMF) | Solvent | Anhydrous |

| Ethyl Acetate / Hexane | Eluent | HPLC Grade |

Step-by-Step Procedure

Step 1: Reaction Setup

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethyl-5-chloro-1H-imidazole (1.30 g, 10 mmol) in anhydrous DMF (15 mL).

-

Add

(2.76 g, 20 mmol) to the solution. -

Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the imidazole N-H.

Step 2: Alkylation

-

Add 2,4-Dichlorobenzyl chloride (1.95 g, 10 mmol) dropwise to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere.

-

Monitor the reaction via TLC (System: Hexane:Ethyl Acetate 7:3). The starting imidazole (

) should disappear, and two new spots (regioisomers) should appear ( -

Reaction Time: Typically 4–6 hours.

Step 3: Work-up

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (100 g) and stir vigorously for 15 minutes. A precipitate should form.[1]

-

Extract the aqueous layer with Ethyl Acetate (

mL). -

Combine organic layers, wash with brine (

mL), and dry over anhydrous -

Concentrate under reduced pressure to yield the crude oily residue.

Step 4: Purification (Regioisomer Separation)

-

The crude product contains both the 1,5-isomer (target) and 1,4-isomer.

-

Purify via Flash Column Chromatography using Silica Gel (230-400 mesh).

-

Gradient Elution: Start with 100% Hexane and gradually increase to 20% Ethyl Acetate.

-

The 1,5-isomer (more sterically crowded) typically elutes second or has a distinct

depending on the specific stationary phase interactions. Note: Rigorous NMR characterization is required to confirm regiochemistry.

Quality Control & Validation

Structural Confirmation (NMR)

Distinguishing the 1,4- and 1,5-isomers is critical.

-

NOE (Nuclear Overhauser Effect) Experiment: Irradiate the N-methylene (

) protons.-

1,5-isomer: NOE observed with the ethyl group protons (C-2 position) but not the imidazole ring proton (since C-4 is substituted with H, but C-5 has Cl, the distance is key). Correction: In the 1,5-isomer, the

is adjacent to C-5 (Cl) and C-2 (Ethyl). In the 1,4-isomer, -

Diagnostic Signal: In the 1,4-isomer , the imidazole ring proton is at position 5 (adjacent to Nitrogen). NOE cross-peaks between

and the H-5 proton confirm the 1,4-structure. Absence of this cross-peak suggests the 1,5-isomer (where position 5 is Cl).

-

Biological Validation (MIC Assay)

-

Organism: Candida albicans (ATCC 90028).

-

Method: Broth Microdilution (CLSI M27-A3).

-

Control: Fluconazole (Standard).

-

Criterion: MIC defined as the lowest concentration inhibiting 50% of growth compared to control.

Safety & Handling

-

2-Ethyl-5-chloro-1H-imidazole: Irritant. May cause skin and eye irritation. Use standard PPE (gloves, goggles).

-

Alkyl Halides: Potent lachrymators and alkylating agents. Handle exclusively in a fume hood.

-

Waste Disposal: All halogenated organic waste must be segregated and disposed of according to EHS regulations.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10583068, 2-butyl-5-chloro-1H-imidazole. (Used for structural analog comparison). Retrieved October 26, 2023, from [Link]

-

Dyer, R. L., et al. (1983).[2] Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

-

Royal Chemical. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved October 26, 2023, from [Link]

Sources

- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Comprehensive Guide to the In Vitro Assay Design for Testing 2-Ethyl-5-chloro-1H-imidazole Derivatives

Introduction: Unlocking the Therapeutic Potential of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The 2-Ethyl-5-chloro-1H-imidazole core, in particular, presents a unique chemical space for the development of novel therapeutics. The introduction of a chloro-substituent can significantly enhance metabolic stability and binding affinity of drug candidates.[1] This guide provides a comprehensive framework for the in vitro evaluation of 2-Ethyl-5-chloro-1H-imidazole derivatives, outlining a strategic and scientifically robust testing cascade designed to elucidate their biological activity and therapeutic potential.

Strategic Assay Cascade: From Broad Cytotoxicity to Specific Target Engagement

A hierarchical screening approach is recommended to efficiently characterize the biological effects of novel 2-Ethyl-5-chloro-1H-imidazole derivatives. This strategy begins with a broad assessment of cytotoxicity to determine the general cellular tolerance, followed by a panel of assays aimed at identifying potential mechanisms of action, such as enzyme inhibition and receptor binding.

Figure 1: A strategic workflow for the in vitro evaluation of novel chemical entities.

Tier 1: Foundational Cytotoxicity Assessment

Prior to investigating specific biological targets, it is crucial to establish the general cytotoxic profile of the 2-Ethyl-5-chloro-1H-imidazole derivatives. This initial screen determines the concentration range at which the compounds can be tested for specific activities without inducing widespread cell death, thereby avoiding misleading results in subsequent assays.

Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.[6] This assay is preferred over the traditional MTT assay in this context because it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby simplifying the protocol and reducing potential errors.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma or NCI-H460 large cell lung cancer, as imidazole derivatives have shown efficacy in these lines)[7]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

2-Ethyl-5-chloro-1H-imidazole derivatives (dissolved in DMSO)

-

XTT labeling mixture (XTT and activation reagent)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 2-Ethyl-5-chloro-1H-imidazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

-

Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

| Derivative | IC50 (µM) on A549 Cells |

| Compound 1 | 15.2 |

| Compound 2 | 28.7 |

| Compound 3 | > 100 |

| Compound 4 | 5.8 |

Table 1: Example data from an XTT cytotoxicity screen of 2-Ethyl-5-chloro-1H-imidazole derivatives.

Tier 2: Elucidating the Mechanism of Action

Compounds that exhibit interesting cytotoxic profiles or are non-toxic at higher concentrations should be advanced to Tier 2 screening to investigate their potential mechanisms of action. Based on the known biological activities of imidazole derivatives, enzyme inhibition and receptor binding assays are logical next steps.

A. Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[8] Given that imidazole derivatives have been shown to inhibit enzymes such as sirtuins and angiotensin-converting enzyme (ACE), a targeted enzyme inhibition assay is a valuable tool.[7][9][10]

Figure 2: The fundamental principle of an enzyme inhibition assay.

Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general fluorescence-based assay to screen for kinase inhibitors. Protein kinases are a common target in cancer drug discovery.[11]

Materials:

-

Recombinant kinase (e.g., a tyrosine kinase implicated in a relevant cancer)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Fluorescent detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

2-Ethyl-5-chloro-1H-imidazole derivatives

-

Positive control inhibitor (e.g., Staurosporine)

-

384-well plates (low volume, white)

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Compound Dispensing: Dispense a small volume (e.g., 25 nL) of the 2-Ethyl-5-chloro-1H-imidazole derivatives at various concentrations into the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Enzyme and Substrate Addition: Add the kinase and its substrate to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a fluorescent detection reagent. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value for active compounds.

B. Receptor Binding Assays

Receptor binding assays are used to identify and characterize the interaction of a ligand (in this case, the imidazole derivative) with a target receptor.[12] These assays are crucial for understanding the potency and specificity of a potential drug.[12]

Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand to screen for compounds that bind to a specific receptor, for example, a G-protein coupled receptor (GPCR) involved in a disease of interest.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand specific for the target receptor

-

2-Ethyl-5-chloro-1H-imidazole derivatives

-

Assay buffer

-

Filter plates (e.g., MultiScreenHTS)[13]

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the 2-Ethyl-5-chloro-1H-imidazole derivatives.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Transfer the contents of the plate to a filter plate and wash to separate the bound from the free radioligand.[13]

-

Detection: Add scintillation cocktail to the filter plate and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: The amount of radioactivity detected is proportional to the amount of radiolabeled ligand bound to the receptor. A decrease in signal in the presence of the imidazole derivative indicates competitive binding. Calculate the percentage of inhibition and determine the IC50 or Ki (inhibition constant) for active compounds.

| Derivative | Kinase X Inhibition IC50 (µM) | Receptor Y Binding Ki (nM) |

| Compound 1 | 2.1 | > 10,000 |

| Compound 4 | 0.05 | 50 |

| Staurosporine (Control) | 0.01 | N/A |

Table 2: Example data from Tier 2 mechanism of action assays.

Tier 3: Cellular Pathway Analysis

For lead candidates identified in Tier 2, it is important to confirm their mechanism of action in a cellular context. Cell-based assays for signal transduction can provide this crucial validation.[14][15]

Protocol: Western Blot for Phosphorylated Downstream Targets

If a compound is identified as a kinase inhibitor, a Western blot can be used to assess the phosphorylation status of a downstream substrate of that kinase within a cell.

Materials:

-

Appropriate cell line

-

2-Ethyl-5-chloro-1H-imidazole lead candidate

-

Cell lysis buffer

-

Primary antibodies (total and phosphorylated form of the target protein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment: Treat cells with the lead candidate compound at various concentrations for a specified time.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target protein, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. A decrease in the phosphorylated protein signal with increasing compound concentration confirms the inhibitory effect in a cellular environment.

Conclusion and Future Directions

This application note provides a structured and comprehensive approach to the in vitro evaluation of 2-Ethyl-5-chloro-1H-imidazole derivatives. By following this tiered screening cascade, researchers can efficiently identify compounds with promising biological activity, elucidate their mechanisms of action, and generate the necessary data to support further preclinical development. The flexibility of this framework allows for the incorporation of other relevant assays based on emerging hypotheses about the biological targets of this chemical series.

References

-

Prasanna, A., & Venkatraman, P. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3331. Available at: [Link]

-

Sharma, D., & Narasimhan, B. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Der Pharma Chemica, 9(15), 89-103. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2017). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL IMIDAZOLE-5-ONE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 7(3), 1-8. Available at: [Link]

-

Singh, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-15. Available at: [Link]

-

International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(4). Available at: [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

-

Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

-

Gaonkar, S. L., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 15(1), 1-20. Available at: [Link]

-

MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

-

ResearchGate. (2015). Imidazole: Having Versatile Biological Activities. Available at: [Link]

-

Gifford Bioscience. About Ligand Binding Assays. Available at: [Link]

-

MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8885. Available at: [Link]

-

BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]

-

Gaonkar, S. L., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 15(1), 1-20. Available at: [Link]

-

DergiPark. (2023). Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Journal of Cellular and Molecular Biology, 2(2), 52-60. Available at: [Link]

-

ResearchGate. (2025). Two novel imidazole derivatives – Combined experimental and computational study. Available at: [Link]

-

ResearchGate. (2012). In vitro enzymatic assay. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Studying Cellular Signal Transduction with OMIC Technologies. Trends in Biotechnology, 33(7), 407-417. Available at: [Link]

-

Biobide. What is an Inhibition Assay? Available at: [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739-2743. Available at: [Link]

-

BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

Sources

- 1. 2-Ethyl-5-chloro-1H-imidazole|CAS 944898-66-2 [benchchem.com]

- 2. ijpbs.com [ijpbs.com]

- 3. longdom.org [longdom.org]

- 4. ijfmr.com [ijfmr.com]

- 5. researchgate.net [researchgate.net]

- 6. measurlabs.com [measurlabs.com]

- 7. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. promega.kr [promega.kr]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. bioivt.com [bioivt.com]

- 15. bioagilytix.com [bioagilytix.com]

Application Notes & Protocols: A Guide to Computational Modeling and Docking Studies of 2-Ethyl-5-chloro-1H-imidazole Analogs

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling and molecular docking of 2-Ethyl-5-chloro-1H-imidazole and its analogs. This document outlines the scientific rationale, detailed protocols, and data interpretation methods essential for leveraging in silico techniques in the discovery of novel therapeutics.

Introduction: The Therapeutic Potential of Substituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in drug design.[2] The introduction of specific substituents, such as a chloro group, can significantly enhance the pharmacological profile of these molecules. Chlorine atoms can improve metabolic stability, increase binding affinity, and modulate the physicochemical properties of a drug candidate, a strategy validated by the presence of chlorine in over 250 FDA-approved drugs.[1]

The target compound, 2-Ethyl-5-chloro-1H-imidazole, and its analogs represent a promising class of molecules for therapeutic development. Studies on similar chloro-substituted imidazoles have revealed their potential as inhibitors of key biological targets, including Angiotensin-Converting Enzyme (ACE) and sirtuins, highlighting their relevance in cardiovascular and oncology research, respectively.[3][4] Computational modeling and molecular docking are indispensable tools for exploring the therapeutic potential of these analogs, offering a rational, cost-effective approach to predict their binding affinity and mechanism of action at a molecular level.[5][6]

The Rationale of In Silico Drug Design

Computational approaches, particularly molecular docking, have become central to modern drug discovery.[5] This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. By simulating the binding process, researchers can:

-

Identify potential drug candidates: Screen large libraries of compounds against a specific biological target.

-

Elucidate mechanisms of action: Understand the key molecular interactions driving ligand binding and biological activity.

-

Optimize lead compounds: Rationally design modifications to improve binding affinity and selectivity.

The process relies on sophisticated algorithms and scoring functions to estimate the binding free energy, providing a quantitative measure of the ligand-protein interaction. This in silico screening significantly narrows down the number of compounds for synthesis and in vitro testing, accelerating the drug discovery pipeline.

Workflow for Computational Modeling and Docking

A typical computational workflow for studying 2-Ethyl-5-chloro-1H-imidazole analogs involves several key stages, from ligand and protein preparation to the analysis of docking results.

Caption: Key molecular interactions between a ligand and a protein active site.

Protocol for Interaction Analysis:

-

Load Structures: Open the prepared protein PDBQT file and the docking output PDBQT file in a visualization tool like PyMOL or UCSF Chimera.

-

Identify Key Interactions:

-

Hydrogen Bonds: Look for hydrogen bond donors and acceptors on both the ligand and the protein that are within an appropriate distance and geometry. The imidazole nitrogens are common hydrogen bond participants.

-

Hydrophobic Interactions: Identify nonpolar regions of the ligand (like the ethyl group) interacting with hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

-

Halogen Bonds: The chloro-substituent can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

-

Pi-stacking: The aromatic imidazole ring can engage in pi-stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

-

Quantitative Data from Related Studies

The following table summarizes docking results from studies on imidazole derivatives, providing a reference for expected binding affinities.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| Imidazolone derivatives | 4MAN | -52.13 | [5] |

| Imidazolone derivatives | 1HNJ | -38.63 | [5] |

| 2-aryl-4,5-diphenyl-1H-imidazole | Plasmepsin II | -47.48 (CDOCKER energy) | [7] |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | Sirtuins | High Glide Score | [3] |

| N-substituted-2-butyl-4-chloro-1H-imidazole | ACE | - | [4] |

Note: Docking scores can vary based on the software and scoring function used.

Advanced Protocols: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time in a simulated physiological environment.

Objective: To evaluate the dynamic stability of the docked pose and calculate more accurate binding free energies.

Protocol Outline:

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Force Field Selection: A suitable force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF) is chosen. [8]3. Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the complex.

-

Analysis: The trajectory from the MD simulation is analyzed to assess the stability of key interactions, root-mean-square deviation (RMSD) of the ligand, and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Conclusion

The computational modeling and docking protocols detailed in these application notes provide a robust framework for investigating the therapeutic potential of 2-Ethyl-5-chloro-1H-imidazole analogs. By systematically applying these in silico methods, researchers can gain valuable insights into the molecular interactions that govern their biological activity, thereby accelerating the identification and optimization of novel drug candidates. The integration of these computational strategies into the drug discovery workflow is essential for making informed decisions and efficiently advancing promising compounds toward clinical development.

References

-

Al-Ostath, A. et al. (2025). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports. Available at: [Link]

-

Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]

-

Jadhav, M. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Der Pharma Chemica, 3(4), 287-294. Available at: [Link]

-

Santos, J. C. C., et al. (2021). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE, 16(7), e0254703. Available at: [Link]

-

Srinivasan, B., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology, 13, 1184975. Available at: [Link]

-

Susanti, I., et al. (2020). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1 H -imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Pharmacy, 31(1), 1-10. Available at: [Link]

-

Tahir, M. H., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 14(1), 1-19. Available at: [Link]

-

Verma, A., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6528. Available at: [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Available at: [Link]

-

Yu, H., et al. (2012). Force fields for small molecules. Methods in Molecular Biology, 819, 573-595. Available at: [Link]/)

Sources

- 1. 2-Ethyl-5-chloro-1H-imidazole|CAS 944898-66-2 [benchchem.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Imidazoles

Welcome to the Technical Support Center for imidazole formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formylation of the imidazole ring. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve your desired C-formylated imidazole products with high yield and purity.

Introduction: The Challenge of Imidazole Formylation

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science.[1] The introduction of a formyl group, particularly at the C2 position, provides a versatile handle for further synthetic transformations. However, the inherent electronic nature of the imidazole ring presents unique challenges, often leading to a variety of undesired side reactions. This guide provides in-depth troubleshooting strategies in a question-and-answer format to address these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formylation reaction is producing a significant amount of N-formylated byproduct. How can I favor C-formylation?

This is one of the most common issues in imidazole formylation. The imidazole nitrogen is nucleophilic and can compete with the carbon atoms for the formylating agent.[1]

Understanding the Root Cause:

The lone pair of electrons on the N1 nitrogen of the imidazole ring is basic and can readily attack the electrophilic formylating agent. This N-formylation is often kinetically favored, especially at lower temperatures. C-formylation, particularly at the electron-deficient C2 position, is typically thermodynamically favored but may require more forcing conditions.

Troubleshooting Strategies:

-

Choice of Formylating Agent and Reaction Conditions: The Vilsmeier-Haack reaction (using a pre-formed or in-situ generated Vilsmeier reagent from DMF and an acid chloride like POCl₃) is a common method for C-formylation of electron-rich heterocycles.[2][3][4] The electrophilicity of the Vilsmeier reagent is generally well-suited for attacking the carbon framework of the imidazole ring.

-

Protecting the Imidazole Nitrogen: The most robust strategy to prevent N-formylation is to protect the imidazole nitrogen. A suitable protecting group will sterically hinder or electronically deactivate the nitrogen, directing the formylation to the desired carbon atom. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it can be readily introduced and later removed under specific conditions.

-

Expert Insight: The use of a protecting group transforms the problem from one of competing reactivities to a straightforward, regioselective C-H functionalization.

-

Q2: I am observing the formation of a di-formylated product. How can I achieve mono-formylation?

Di-formylation can occur if multiple positions on the imidazole ring are susceptible to formylation and the reaction conditions are harsh enough to overcome the deactivating effect of the first formyl group.

Troubleshooting Strategies:

-

Stoichiometry Control: Carefully control the stoichiometry of your formylating agent. Use of a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess will significantly increase the likelihood of di-formylation.

-

Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the second formylation to occur.

-

Substrate Control: If your imidazole has multiple activated positions, consider starting with a substrate that has one of these positions blocked.

Q3: My reaction is giving a low yield of the desired C-formylated product, and I see a complex mixture of byproducts. What could be happening?

Low yields and complex product mixtures often point to degradation of the starting material or the product under the reaction conditions. The imidazole ring can be susceptible to ring-opening or polymerization under strongly acidic conditions, which can be generated during the Vilsmeier-Haack reaction.[5]

Troubleshooting Strategies:

-

Careful Vilsmeier Reagent Formation: If preparing the Vilsmeier reagent in situ, add the POCl₃ slowly to the DMF at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent the formation of reactive byproducts.

-

pH Control During Workup: The aqueous workup is a critical step. The iminium ion intermediate formed during the Vilsmeier-Haack reaction needs to be hydrolyzed to the aldehyde.[3] This is typically done by adding the reaction mixture to ice-water, followed by neutralization with a base like sodium bicarbonate or sodium acetate.[4] Avoid strongly acidic or basic conditions for prolonged periods during workup.

-

Alternative Formylation Methods: If the Vilsmeier-Haack conditions prove too harsh, consider alternative, milder formylation methods. For example, metallation of the imidazole at the desired position with a strong base (like n-BuLi) followed by quenching with a formylating agent (like DMF) can be a highly selective method.[6]

Experimental Protocols

Protocol 1: Selective C2-Formylation of Imidazole using an N-Protecting Group

This protocol outlines a reliable method for the selective C2-formylation of imidazole by first protecting the nitrogen atom.

Step A: N-Protection of Imidazole with SEM-Cl

-

To a solution of imidazole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole.

Step B: C2-Formylation of N-SEM-Imidazole

-

To a solution of 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the solution at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole-2-carbaldehyde.

Step C: Deprotection of the N-SEM Group

-

Dissolve the N-SEM protected imidazole-2-carboxaldehyde (1.0 eq) in a mixture of ethanol and 1M hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate to yield 1H-imidazole-2-carboxaldehyde.[7]

Data Presentation: Spectroscopic Identification of Products and Byproducts

Accurate identification of your products and byproducts is crucial for effective troubleshooting. The following table summarizes key spectroscopic data for the desired product and a common byproduct.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR (cm⁻¹) |

| 1H-Imidazole-2-carboxaldehyde (Desired Product) | ~9.64 (s, 1H, -CHO), ~7.42 (s, 2H, imidazole CH), ~13.60 (br s, 1H, NH)[8] | ~181.7 (-CHO), ~146.1 (C2), ~128.0 (C4/C5)[8] | ~3100-2800 (N-H), ~1680 (C=O) |

| 1-Formylimidazole (N-Formylated Byproduct) | ~9.2 (s, 1H, -CHO), ~8.0 (s, 1H, C2-H), ~7.2 (m, 2H, C4/C5-H) | ~160 (-CHO), ~137 (C2), ~130 (C4), ~117 (C5) | ~1720 (C=O) |

Note: Exact chemical shifts may vary depending on the solvent and substitution pattern.

Visualization of Reaction Pathways

Vilsmeier-Haack Formylation of Imidazole

Caption: Competing N- vs. C-formylation pathways in the Vilsmeier-Haack reaction.

Troubleshooting Workflow for Imidazole Formylation

Caption: A logical workflow for troubleshooting common imidazole formylation issues.

References

-

Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Molecular Structure, 2023.

-

Chromatography Forum. RP HPLC method for Imidazole. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3950-3976.

-

Chem-Impex. N-Formylimidazole. [Link]

- Patil, V. R., et al. (2012). A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1153.

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- Wang, Y., et al. (2020). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.

- de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 789.

-

Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]

- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Journal of Chemical Health Risks, 2024.

- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053.

- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.

-

ACS Omega. (2026). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]

-

ResearchGate. Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. [Link]

- Hartwig, J. F., et al. (2011). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 133(45), 18460–18473.

- Das, T. C., et al. (2017). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. International Journal of ChemTech Research, 10(1), 23-32.

-

ResearchGate. A comparison of some imidazoles in the curing of epoxy resin. [Link]

-

ACS Omega. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. [Link]

-

National Institutes of Health. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. [Link]

-

ResearchGate. Biodegradability of imidazole structures. [Link]

-

PubMed. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. [Link]

-

ResearchGate. Synthesis and structure characterization of three pharmaceutical compounds based on tinidazole compounds. [Link]

-

PubChem. Imidazole-4-carboxaldehyde. [Link]

-

Reddit. I don't understand why imidazole has a weak acidic group. [Link]

-

ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. [Link]

-

ResearchGate. Synthesis and Characterization of New Phthalimides Containing 1, 2, 4-triazole and Imine Group. [Link]

-

PubMed. Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins. [Link]

-

Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

-

ResearchGate. Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. [Link]

- Google Patents. Affinity purification methods involving imidazole elution.

Sources